molecular formula C23H26N8O B2633514 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1251545-15-9

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2633514
CAS RN: 1251545-15-9
M. Wt: 430.516
InChI Key: YDUXTKBOOXAUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26N8O and its molecular weight is 430.516. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Abdel‐Aziz et al. (2008) explored the synthesis of compounds related to the one you mentioned, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Some of these compounds showed moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Antiviral Potential

  • Al-Masoudi et al. (2007) synthesized derivatives of a similar compound and evaluated them for their anti-HIV activity. This research provides insights into the potential antiviral applications of such compounds (Al-Masoudi et al., 2007).

Antibacterial, Antifungal, and Cytotoxic Activities

  • Gan et al. (2010) focused on azole-containing piperazine derivatives, assessing their antibacterial, antifungal, and cytotoxic activities. This study contributes to understanding the broader antimicrobial efficacy of such compounds (Gan et al., 2010).

Anti-Inflammatory Activity

  • Research by Ahmed et al. (2017) on similar compounds revealed their anti-inflammatory properties, emphasizing their potential in medical applications (Ahmed et al., 2017).

Antioxidant Properties

  • Gouda (2012) investigated the antioxidant evaluation of pyrazolopyridine derivatives, highlighting the compound's potential in oxidative stress-related conditions (Gouda, 2012).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O/c1-16-12-17(2)31(27-16)22-13-21(25-18(3)26-22)28-8-10-29(11-9-28)23(32)14-30-15-24-19-6-4-5-7-20(19)30/h4-7,12-13,15H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUXTKBOOXAUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

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